Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This particular compound features a benzothiazole core with a fluorobenzoyl group and a methyl ester functional group, making it a molecule of interest for various chemical and biological studies.
Mechanism of Action
Target of Action
Many compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of a compound describes how it interacts with its targets. For many indole derivatives, their biological activities (e.g., antiviral, anti-inflammatory, anticancer) are due to their interaction with specific cellular targets
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, resulting in diverse biological activities
Result of Action
The result of a compound’s action describes the molecular and cellular effects of its interaction with its targets. For many indole derivatives, these effects can include antiviral, anti-inflammatory, and anticancer activities
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate are not fully understood due to the limited research available. It is known that benzothiazoles, the parent compounds, have been found to interact with various enzymes and proteins . These interactions often involve the formation of covalent bonds, which can alter the function of the biomolecules involved .
Cellular Effects
The cellular effects of this compound are currently unknown. Related benzothiazole derivatives have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet known. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 3-fluorobenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Formation of the Imino Group: The imino group can be formed by the condensation of the benzothiazole derivative with an appropriate amine or imine precursor.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring and the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used to investigate the biological pathways and molecular targets involved in various diseases.
Chemical Biology: It serves as a probe to study enzyme activities and protein interactions.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Fluorobenzoyl Compounds: Molecules containing the fluorobenzoyl group but different core structures.
Methyl Esters: Compounds with similar ester functional groups but different aromatic cores.
Uniqueness
Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is unique due to its specific combination of a benzothiazole core, a fluorobenzoyl group, and a methyl ester functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-11-7-12(2)17-15(8-11)22(10-16(23)25-3)19(26-17)21-18(24)13-5-4-6-14(20)9-13/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDZEQBDMLRWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC=C3)F)S2)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.